6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonamide formation, and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Sulfonamide Formation: This involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is used as an antibiotic.
Uniqueness
6-[Ethyl(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline and sulfonamide derivatives.
Properties
Molecular Formula |
C26H24FN3O4S |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-[ethyl-(3-methylphenyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H24FN3O4S/c1-3-30(20-6-4-5-17(2)13-20)35(33,34)21-11-12-24-22(14-21)25(31)23(16-28-24)26(32)29-15-18-7-9-19(27)10-8-18/h4-14,16H,3,15H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
VHDGOGWECLOLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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